molecular formula C27H27N3O4 B12169444 3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12169444
M. Wt: 457.5 g/mol
InChI Key: XCCWGFSQRPTHEJ-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the benzoyl and pyridinyl groups through selective functionalization reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials, making it useful in applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-methyl-4-pyrone
  • 4-hydroxy-2-quinolone
  • Coumarin derivatives

Uniqueness

Compared to similar compounds, 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27N3O4/c1-17(2)16-34-21-6-7-22(18(3)13-21)25(31)23-24(20-8-11-28-12-9-20)30(27(33)26(23)32)15-19-5-4-10-29-14-19/h4-14,17,24,31H,15-16H2,1-3H3/b25-23+

InChI Key

XCCWGFSQRPTHEJ-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.